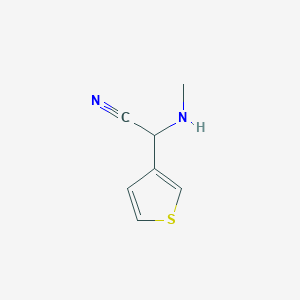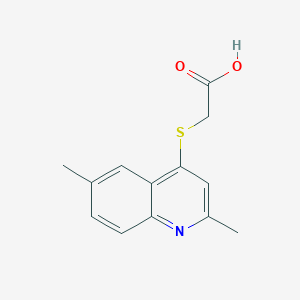
4-chloro-N-(2-methylpropyl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Name: 4-chloro-N-(2-methylpropyl)-3-(trifluoromethyl)benzenesulfonamide.
Molecular Formula: CHClFN.
Molecular Weight: 251.68 g/mol.
Synonyms: 4-chloro-N-(2-methylpropyl)-2-(trifluoromethyl)aniline.
Brief Introduction: This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry and industry. It contains a trifluoromethyl group, a chlorine atom, and a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including chlorination, alkylation, and sulfonation. One common route is via the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with 2-methylpropylamine.
Reaction Conditions: Specific conditions may vary, but typical conditions involve refluxing the reactants in an appropriate solvent (e.g., dichloromethane) with a base (e.g., triethylamine).
Industrial Production: Industrial-scale production methods may differ, but efficient routes are essential for large-scale synthesis.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: The products formed depend on the reaction conditions and substituents. Examples include N-alkylated derivatives and reduced forms.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., sulfonamide-based inhibitors).
Biological Studies: Explore its interactions with enzymes, receptors, or transporters.
Industry: Used as a building block in the synthesis of other compounds.
Mechanism of Action
Targets: Investigate its binding to specific proteins or enzymes.
Pathways: Explore how it affects cellular processes (e.g., inhibition of enzyme activity).
Comparison with Similar Compounds
Uniqueness: Highlight its trifluoromethyl group and benzenesulfonamide moiety.
Similar Compounds: Other sulfonamides, such as tosylamide derivatives.
Remember that this compound’s applications and mechanisms are still an active area of research, and further studies are needed to fully understand its potential
Properties
Molecular Formula |
C11H13ClF3NO2S |
|---|---|
Molecular Weight |
315.74 g/mol |
IUPAC Name |
4-chloro-N-(2-methylpropyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H13ClF3NO2S/c1-7(2)6-16-19(17,18)8-3-4-10(12)9(5-8)11(13,14)15/h3-5,7,16H,6H2,1-2H3 |
InChI Key |
AHIOWJXDEJXXFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[[2-(Trifluoromethyl)phenyl]sulfonyl]amino]butanoic acid](/img/structure/B12128127.png)
![4-(4-Amino-6-o-tolylamino-[1,3,5]triazin-2-ylmethyl)-piperazine-1-carboxylic acid ethyl ester](/img/structure/B12128135.png)

![2-Propanol, 1-amino-3-[(2-furanylmethyl)thio]-](/img/structure/B12128146.png)
![Ethyl 1-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperidine-3-carboxylate](/img/structure/B12128149.png)




![4-(1-benzofuran-2-carbonyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12128166.png)
![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128168.png)
![(2E,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12128180.png)

![N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B12128202.png)
